Vebreltinib, also known as Vebreltinib, is a small molecule classified as a tyrosine kinase inhibitor (TKI). Specifically, it demonstrates high selectivity and potency for the mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase. [, , ] In scientific research, Vebreltinib serves as a valuable tool for investigating MET-driven oncogenesis and evaluating its potential as a therapeutic target in various cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma. [, , , , ]
Bozitinib was developed through a combination of structure-based drug design and high-throughput screening techniques. It is primarily classified as an experimental anticancer agent, with ongoing research aimed at elucidating its efficacy and safety profile in clinical settings. The compound's mechanism of action involves inhibition of the MET signaling pathway, which is often dysregulated in various cancers, including lung cancer and other solid tumors.
The synthesis of Bozitinib involves several key steps, typically starting from commercially available precursors. The synthetic route can be broken down into the following stages:
The precise reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
The molecular structure of Bozitinib can be represented by its chemical formula . It features a complex arrangement that includes:
The three-dimensional conformation of Bozitinib allows it to effectively bind to the active site of the MET receptor, inhibiting its kinase activity.
Bozitinib undergoes various chemical reactions that are significant for its function as a tyrosine kinase inhibitor:
Understanding these reactions is vital for predicting pharmacokinetic behavior and potential drug interactions.
Bozitinib exerts its anticancer effects through a well-defined mechanism:
Data from preclinical studies have demonstrated significant tumor regression in models treated with Bozitinib compared to control groups.
Bozitinib exhibits several notable physical and chemical properties:
These properties influence its formulation and delivery methods in clinical applications.
Bozitinib's primary application lies within cancer therapy, particularly for tumors characterized by aberrant MET signaling. Ongoing research focuses on:
The c-MET receptor tyrosine kinase (encoded by the MET proto-oncogene) is a high-affinity receptor for hepatocyte growth factor (HGF). Under physiological conditions, the HGF/c-MET axis regulates embryogenesis, tissue repair, and organ regeneration through activation of downstream signaling cascades (PI3K/AKT, RAS/MAPK, STAT3) that mediate cell proliferation, survival, and motility [6] [8]. However, dysregulation of this pathway transforms c-MET into a potent oncogenic driver. Aberrant c-MET signaling promotes tumor growth, angiogenesis, epithelial-mesenchymal transition (EMT), and metastasis across diverse solid tumors, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma [2] [4]. c-MET overexpression correlates with advanced disease stage, lymph node metastasis, and poor prognosis in clinical studies. For instance, gastric cancer patients with high c-MET expression exhibit significantly shorter overall survival compared to those with low expression (log-rank p < 0.01) [2] [4].
Genetic and epigenetic alterations driving c-MET dysregulation include:
Gene Amplification: MET amplification increases receptor density, leading to ligand-independent phosphorylation and constitutive pathway activation. In gastric cancer, MET-amplified cell lines (e.g., MKN-45) demonstrate oncogene addiction, with proliferation and survival critically dependent on c-MET signaling [2] [3].
Exon 14 Skipping Mutations (METΔ14ex): These mutations affect splice donor/acceptor sites in intron 13–intron 14 junctions, resulting in exclusion of exon 14 during mRNA processing. The truncated protein lacks the juxtamembrane domain containing Y1003, a critical binding site for the E3 ubiquitin ligase CBL. This impairs receptor ubiquitination and degradation, prolonging c-MET stability and signaling duration [3] [7] [10]. METΔ14ex occurs in 3–4% of NSCLC and up to 13% of pulmonary sarcomatoid carcinomas [7] [10].
Kinase Domain Mutations: Missense mutations (e.g., Y1230H, D1228N) reduce autoinhibitory constraints or alter ATP-binding affinity, enhancing catalytic activity. Resistance-conferring mutations (e.g., G1163R) sterically hinder inhibitor binding [2] [6].
Table 1: Prevalence and Functional Impact of MET Alterations in Solid Tumors
Alteration Type | Key Subtypes | Prevalence | Oncogenic Mechanism |
---|---|---|---|
Exon 14 Skipping | Point mutations, Deletions, Insertions | NSCLC: 3–4%, Gastric: 7.1% | Loss of CBL-binding domain → Impaired degradation |
Amplification | Focal amplification, Polysomy | NSCLC: 1–5%, Gastric: Variable | Receptor overexpression → Constitutive dimerization |
Kinase Mutations | Y1230H, D1228N, G1163R | Resistance contexts | Altered ATP-binding pocket → Sustained kinase activity |
The oncogenic dependency of tumors harboring MET alterations provides a strong therapeutic rationale for selective kinase inhibition. Key principles include:
Oncogene Addiction: MET-amplified or METΔ14ex-mutated cancers exhibit preferential reliance on c-MET signaling for survival. In gastric cancer models, MET-amplified MKN-45 cells show profound sensitivity to c-MET inhibition (IC~50~ = 12 nM), whereas cells without amplification (KATO III) are resistant (IC~50~ > 1 µM) [2]. This dependency enables high therapeutic indices for targeted agents.
Bypassing Resistance Mechanisms: c-MET hyperactivation mediates resistance to EGFR inhibitors (e.g., erlotinib) and anti-angiogenic therapies. Preclinical data show that MET amplification drives ~20% of EGFR-TKI acquired resistance in NSCLC, making combined or sequential targeting strategically valuable [8] [9].
Synthetic Lethality: Concurrent inhibition of c-MET and complementary pathways (e.g., EGFR, VEGF) may overcome compensatory signaling. For example, c-MET and EGFR co-activation occurs in >40% of HCCs, and dual blockade synergistically suppresses proliferation [4] [8].
Table 2: c-MET-Targeted Therapeutic Classes and Examples
Therapeutic Class | Mechanism of Action | Representative Agents |
---|---|---|
Type Ia MET-TKIs | ATP-competitive, targets active conformation | Crizotinib, Foretinib |
Type Ib MET-TKIs | ATP-competitive, high specificity for MET | Capmatinib, Tepotinib, Bozitinib |
Type II MET-TKIs | Targets inactive conformation, multi-kinase | Cabozantinib, Merestinib |
Monoclonal Antibodies | Blocks HGF binding or receptor dimerization | Onartuzumab (MetMAb) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: